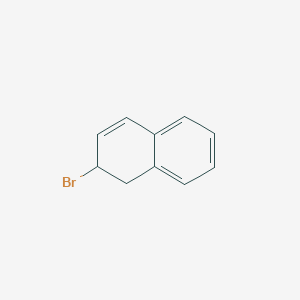

2-Bromo-1,2-dihydronaphthalene

Description

Contextual Significance of Dihydronaphthalene Scaffolds in Synthetic Chemistry

The 1,2-dihydronaphthalene (B1214177) framework is a cornerstone in the field of synthetic organic chemistry, valued for its presence in a multitude of biologically active natural products and pharmaceutical agents. researchgate.netrsc.org These partially saturated naphthalene (B1677914) derivatives serve as versatile building blocks, or synthons, for the construction of complex cyclic molecules. rsc.orgpublish.csiro.au Their utility is demonstrated in their application as fluorescent ligands for the estrogen receptor and as inhibitors of Hepatitis C NS5B polymerase. rsc.org Furthermore, certain dihydronaphthalene derivatives have been identified as potent and selective inhibitors of aldosterone (B195564) synthase, a target for treating congestive heart failure and myocardial fibrosis. rsc.org

The dihydronaphthalene scaffold is a key structural motif in various natural products, including cannabisins, 6,7-dehydrosempervirol, and negundin B. rsc.org The ability to synthesize these scaffolds, particularly in a stereocontrolled manner, is of significant interest to medicinal chemists. nih.govnih.gov The development of catalytic methods to produce substituted 1,2-dihydronaphthalenes has expanded the accessibility of this important structural class. researchgate.netresearchgate.net

Strategic Importance of Brominated Organic Intermediates in Modern Synthesis

Brominated organic compounds are pivotal intermediates in modern organic synthesis, primarily due to the unique reactivity of the carbon-bromine (C-Br) bond. researchgate.net This bond serves as a versatile "handle" for a wide array of chemical transformations. Organobromides are key precursors in numerous transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental for the formation of new carbon-carbon bonds. researchgate.netwikipedia.orgmdpi.com

The bromine atom can be readily replaced by a variety of nucleophiles, enabling the introduction of diverse functional groups. researchgate.net This reactivity makes brominated intermediates invaluable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netresearchgate.net Furthermore, the presence of a bromine atom can influence the electronic properties of a molecule and provide a site for further, selective modifications. beilstein-journals.org The development of efficient and selective bromination methods remains an active area of research, aiming to provide access to these crucial synthetic building blocks under mild and environmentally friendly conditions. researchgate.nettandfonline.comnih.gov

Overview of Key Research Challenges and Opportunities Pertaining to 2-Bromo-1,2-dihydronaphthalene

The synthesis and utilization of this compound present a unique set of challenges and opportunities for synthetic chemists. A primary challenge lies in the selective introduction of the bromine atom at the C2 position of the dihydronaphthalene core while controlling the stereochemistry. The allylic nature of the C-Br bond in this compound makes it susceptible to both substitution and elimination reactions, which can lead to a mixture of products.

One of the key opportunities this compound offers is its potential as a precursor for a variety of functionalized dihydronaphthalene derivatives. The bromine atom can be displaced by nucleophiles or participate in cross-coupling reactions to introduce new substituents. For instance, the treatment of a similar system, 1,4-dihydronaphthalene-1-carbonitriles, with bromine in acetonitrile (B52724) was shown to induce a bromoarylation of the alkene. acs.org

Recent synthetic efforts have focused on developing novel methods for the preparation of related brominated naphthalene derivatives. For example, an efficient synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974) has been reported, highlighting the ongoing interest in accessing such building blocks. dergipark.org.tr The development of catalytic and stereoselective methods for the synthesis of this compound would open up new avenues for the creation of complex molecules with potential biological activity.

Historical Trajectory of Research on Dihydronaphthalene Halogenation and Related Transformations

The study of halogenation reactions of dihydronaphthalenes has evolved significantly over the years. Early methods often relied on the use of molecular halogens like bromine (Br₂) and chlorine (Cl₂), which, while effective, can be hazardous and often lead to mixtures of products due to their high reactivity. researchgate.netresearchgate.net For instance, the high-temperature bromination of tetralin (1,2,3,4-tetrahydronaphthalene) with bromine was found to yield a mixture of products, including benzylic bromination. researchgate.net

Over time, more selective and milder halogenating agents were developed. The use of N-bromosuccinimide (NBS) became a common method for allylic bromination. numberanalytics.com The development of catalytic methods for dihalogenation, however, has been a more recent focus. For example, enantioselective alkene dibrominations have been achieved using palladium complexes under modified Wacker conditions. vub.be

In the context of dihydronaphthalene specifically, researchers have explored various approaches. Snyder and coworkers developed a chiral chlorosulfonium salt for the dichlorination of dihydronaphthalene, although the enantioselectivity was modest. vub.be The quest for highly stereoselective and efficient methods for the halogenation of dihydronaphthalenes continues to be an active area of research, driven by the synthetic utility of the resulting chiral dihalides. researchgate.net

Structure

3D Structure

Properties

CAS No. |

652977-95-2 |

|---|---|

Molecular Formula |

C10H9Br |

Molecular Weight |

209.08 g/mol |

IUPAC Name |

2-bromo-1,2-dihydronaphthalene |

InChI |

InChI=1S/C10H9Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-6,10H,7H2 |

InChI Key |

UENHJUPTKOROMF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C=CC2=CC=CC=C21)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 1,2 Dihydronaphthalene and Its Precursors/derivatives

Direct Halogenation Strategies of Dihydronaphthalene Systems

Direct bromination of 1,2-dihydronaphthalene (B1214177) offers a straightforward route to 2-Bromo-1,2-dihydronaphthalene. However, controlling the position and spatial orientation of the incoming bromine atom is a significant challenge. Researchers have developed various strategies to achieve high levels of regioselectivity and stereocontrol.

Regioselective Electrophilic Bromination Approaches

The electrophilic addition of bromine to the double bond of 1,2-dihydronaphthalene can potentially yield two constitutional isomers. Achieving regioselectivity, the preferential formation of one isomer over the other, is crucial for synthetic efficiency. Various reagents and conditions have been explored to direct the bromination to the desired C2 position.

One of the most common reagents for regioselective bromination is N-Bromosuccinimide (NBS). researchgate.netresearchgate.net NBS is a convenient and safer alternative to liquid bromine and often provides higher selectivity. The reaction is typically carried out in a suitable solvent, and the choice of solvent can influence the reaction's outcome. For instance, the use of ionic liquids in conjunction with NBS has been shown to enhance the regioselectivity of bromination for some aromatic compounds. researchgate.net

The regioselectivity of electrophilic bromination is governed by the electronic and steric properties of the substrate. In the case of substituted dihydronaphthalenes, the existing substituents can direct the incoming electrophile to a specific position. For example, in the synthesis of dihydronaphthalene analogues, regioselective bromination of a tetralone precursor was achieved using NBS in the presence of sulfuric acid. williams.edu

Theoretical calculations have also been employed to predict and understand the regioselectivity of electrophilic aromatic bromination. researchgate.net These computational studies help in rationalizing the experimental outcomes and in designing more selective bromination protocols.

| Substrate | Brominating Agent | Conditions | Major Product | Reference |

|---|---|---|---|---|

| 6-Methoxy-1-tetralone | N-Bromosuccinimide (NBS) / H₂SO₄ | H₂O, 60 °C, 5 h | 5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | williams.edu |

| Activated Aromatic Compounds | NBS / [Bmim]Br (ionic liquid) | Room Temperature | para-Monobrominated product | researchgate.net |

| Activated Aromatic Compounds | N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) | Dichloromethane, mild conditions | para-Selective bromination | ladykeanecollege.edu.in |

Stereochemical Control in Bromination Reactions

The electrophilic addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate. nih.govsoton.ac.uk The subsequent nucleophilic attack by a bromide ion occurs from the side opposite to the bromonium ion, resulting in an anti-addition. This stereospecificity dictates the relative stereochemistry of the two bromine atoms in the product. In the case of 1,2-dihydronaphthalene, this would lead to the formation of a trans-dibromide.

The formation of the bromonium ion occurs on one face of the double bond. The subsequent backside attack by the bromide ion on one of the carbon atoms of the bromonium ion leads to the opening of the three-membered ring and the formation of the vicinal dibromide with an anti configuration. ladykeanecollege.edu.in While direct studies on the stereochemical control of the bromination of 1,2-dihydronaphthalene to yield this compound are not extensively detailed in the provided results, the general mechanism of bromine addition to alkenes provides a strong basis for predicting an anti-addition pathway.

Indirect Synthetic Pathways to this compound

Indirect methods provide alternative routes to this compound, often starting from precursors that already contain the dihydronaphthalene core or by constructing the ring system with the bromine atom already in place.

Functional Group Interconversions Leading to Brominated Dihydronaphthalenes

One indirect strategy involves the conversion of a pre-existing functional group on the dihydronaphthalene skeleton into a bromine atom. A common precursor for this transformation is a hydroxyl group. For example, an alcohol can be converted to a bromide using reagents like phosphorus tribromide (PBr₃).

A specific example of this approach is the synthesis of brominated dihydronaphthalene derivatives from diols. The enzymatic dihydroxylation of naphthalene (B1677914) can produce (1R,2S)-cis-1,2-dihydroxy-1,2-dihydronaphthalene. nih.govdrugbank.com This diol can then be subjected to functional group interconversion reactions to introduce a bromine atom at the C2 position. While the direct conversion of this specific diol to this compound is not explicitly detailed, it represents a viable synthetic strategy.

Cyclization Reactions for Dihydronaphthalene Framework Construction

In some synthetic approaches, the dihydronaphthalene ring is constructed in a way that incorporates the desired bromine substituent or a precursor functional group. These methods often involve powerful carbon-carbon bond-forming reactions.

Transition metal catalysis has emerged as a powerful tool for the construction of complex cyclic molecules. rsc.org In the context of dihydronaphthalene synthesis, transition metal-catalyzed [4+2] cycloaddition reactions are particularly relevant. researchgate.netwilliams.edu These reactions, often catalyzed by nickel or rhodium complexes, can facilitate the formation of the six-membered ring of the dihydronaphthalene system under mild conditions. williams.edu

For instance, nickel-catalyzed intramolecular [4+2] cycloadditions of dienes with alkynes have been shown to be effective for constructing the dihydronaphthalene framework. williams.edu These reactions can proceed with high stereoselectivity, conserving the stereochemistry of the diene.

Rhodium-catalyzed annulation reactions also provide a route to dihydronaphthalene and related structures. nih.govrsc.orgrsc.orgresearchgate.netdntb.gov.ua These methods involve the reaction of substrates with directing groups that guide the C-H activation and subsequent annulation with an alkyne or other coupling partner. While not directly yielding this compound in the examples found, these strategies could be adapted by using appropriately substituted starting materials to introduce the bromine atom or a precursor.

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Nickel(0) complexes | Intramolecular [4+2] Cycloaddition | Dienes and unactivated alkynes | Dihydronaphthalene derivatives | williams.eduwilliams.edu |

| Rhodium(III) complexes | Oxidative Annulation | o-Alkenyl-N-triflylanilides and alkynes | Naphthylamides | researchgate.net |

| Copper catalyst | Intramolecular Reductive Cyclization | Benz-tethered 1,3-dienes with a ketone | 1,2-Dihydronaphthalene-1-ol derivatives | researchgate.net |

Electrochemical Oxidative Annulation Mechanisms for Dihydronaphthalene Synthesis

Electrochemical oxidative annulation has emerged as a powerful and environmentally benign method for the construction of complex cyclic systems, including the 1,2-dihydronaphthalene scaffold. This approach avoids the need for stoichiometric chemical oxidants by utilizing an electric current to drive the desired transformation.

A notable example is the [4+2] annulation of two different styrenes to form polysubstituted 1,2-dihydronaphthalenes. nih.govchinesechemsoc.org This process typically occurs under electrochemical oxidative conditions without the use of metal catalysts. The reaction mechanism generally proceeds through the following key steps:

Oxidation of a Mediator: A mediator, such as tris(4-bromophenyl)amine, is first oxidized at the anode to generate a radical cation.

Single-Electron Transfer (SET): The mediator radical cation then oxidizes one of the styrene (B11656) substrates to produce an alkene radical cation.

Nucleophilic Attack: The second styrene molecule acts as a nucleophile, attacking the alkene radical cation.

Radical Cyclization and Further Oxidation: The resulting intermediate undergoes a radical cyclization, followed by further oxidation and deprotonation to yield the final 1,2-dihydronaphthalene product. chinesechemsoc.org

This electrochemical method offers high regioselectivity and diastereoselectivity. chinesechemsoc.org To synthesize a bromo-substituted dihydronaphthalene, a bromo-substituted styrene could potentially be employed as one of the starting materials. The reaction conditions are generally mild, and the use of electricity as the oxidant aligns with the principles of green chemistry.

| Parameter | Description |

|---|---|

| Reactants | Two different styrenes |

| Conditions | Electrochemical oxidation, typically with a mediator |

| Key Intermediates | Alkene radical cations |

| Advantages | High regioselectivity and diastereoselectivity, mild conditions, no need for chemical oxidants |

Radical Cascade Cyclization Approaches

Radical cascade cyclizations are powerful tools for the construction of polycyclic molecules in a single, efficient step. nih.govwikipedia.org These reactions proceed through a series of intramolecular radical additions to multiple bonds, leading to the rapid assembly of complex ring systems. The stereoselectivity of these reactions can often be controlled by the conformation of the transition states. nih.gov

While direct synthesis of this compound via a radical cascade has not been extensively documented, the principles of this methodology can be applied. A plausible approach would involve a precursor with a strategically placed radical precursor (e.g., a bromo or iodo group) and a suitable arrangement of unsaturated bonds that can undergo cyclization to form the dihydronaphthalene core. The challenge in these reactions often lies in controlling the enantioselectivity, though recent advances in metalloradical catalysis are addressing this issue. nih.gov

A related strategy involves the oxidative radical ring-opening/cyclization of cyclopropane (B1198618) derivatives. For instance, the reaction of methylenecyclopropanes can lead to the formation of 2-substituted 3,4-dihydronaphthalenes. This transformation proceeds through a radical-mediated ring-opening of the cyclopropane, followed by intramolecular cyclization onto an aromatic ring.

Derivatization from Naphthalene Precursors

The Birch reduction is a classic method for the partial reduction of aromatic rings, providing access to cyclohexadiene derivatives. byjus.compharmaguideline.comstudy.comwikipedia.org When applied to naphthalene, the Birch reduction typically yields 1,4-dihydronaphthalene (B28168). study.com The mechanism involves the single-electron reduction of the aromatic ring by a dissolved alkali metal (such as sodium or lithium) in liquid ammonia (B1221849), followed by protonation with an alcohol. byjus.compharmaguideline.comwikipedia.org

The resulting 1,4-dihydronaphthalene can then be subjected to bromination to introduce the bromine atom. The regioselectivity of this electrophilic addition is a critical consideration. Electrophilic bromination of alkenes generally proceeds through a bromonium ion intermediate. fiveable.meunizin.orgwikipedia.org In the case of 1,4-dihydronaphthalene, the addition of bromine across one of the double bonds would lead to a dibrominated tetrahydronaphthalene derivative. Subsequent elimination of HBr could then yield the desired this compound. The precise conditions of the bromination and elimination steps would need to be carefully controlled to achieve the desired regiochemical outcome. The regioselectivity of bromination of naphthalene derivatives is influenced by both electronic and steric factors. mdpi.comcardiff.ac.ukuchile.cl

| Step | Reaction | Key Features |

|---|---|---|

| 1. Reduction | Naphthalene to 1,4-Dihydronaphthalene | Utilizes dissolved alkali metal in liquid ammonia with a proton source. |

| 2. Bromination | 1,4-Dihydronaphthalene to a dibromotetrahydronaphthalene intermediate | Electrophilic addition of bromine. |

| 3. Elimination | Dibromotetrahydronaphthalene to this compound | Elimination of HBr to form the final product. |

Another advanced synthetic strategy involves the creation of a cyclopropane ring fused to the naphthalene system, followed by a ring-opening reaction with a bromine source. The synthesis of cyclopropanated naphthalenes can be achieved through various methods, including the reaction of alkenes with carbenoids (Simmons-Smith reaction) or diazo compounds. wikipedia.org

Once the cyclopropanated naphthalene precursor is obtained, the three-membered ring can be opened by an electrophilic attack. nih.govdalalinstitute.com Due to the significant ring strain of the cyclopropane, it can behave similarly to a double bond and react with electrophiles like bromine. reddit.com The mechanism of this ring-opening would likely involve the formation of a bromonium ion-like intermediate, followed by nucleophilic attack by the bromide ion, leading to a 1,3-dibromo-substituted tetrahydronaphthalene derivative. Subsequent elimination of HBr could then generate the desired this compound. The regioselectivity of the ring-opening would be a key factor in determining the final product.

Asymmetric Synthesis of Chiral this compound Structures

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic chemistry, particularly for applications in pharmaceuticals and materials science. Catalytic enantioselective methods offer an efficient way to achieve this.

For the synthesis of chiral this compound, several strategies can be envisioned. One approach is the enantioselective bromination of a dihydronaphthalene precursor. This can be achieved using a chiral catalyst that can differentiate between the two enantiotopic faces of the double bond. Chiral Lewis acids, hydrogen-bond donors, and bifunctional catalysts have been successfully employed in enantioselective halogenation reactions. acs.orgmdpi.comrsc.orgnih.gov For example, chiral phosphoric acids and bifunctional organocatalysts have been used for the atroposelective bromination of biaryl compounds. mdpi.comrsc.org

Another strategy involves the use of chiral catalysts in the construction of the dihydronaphthalene ring itself, where a bromine substituent is already present in one of the starting materials. For instance, a catalytic asymmetric Diels-Alder reaction or a catalytic enantioselective cyclization could be employed. The development of chiral ligands for transition metal catalysts has been a major focus in this area, with a wide variety of chiral phosphines, amines, and other ligands being developed. nih.gov

| Strategy | Description | Key Catalyst Types |

|---|---|---|

| Enantioselective Bromination | Asymmetric addition of bromine to a dihydronaphthalene precursor. | Chiral Lewis acids, chiral phosphoric acids, bifunctional organocatalysts. |

| Asymmetric Cyclization | Enantioselective construction of the dihydronaphthalene ring from a bromo-substituted precursor. | Transition metal catalysts with chiral ligands. |

Diastereoselective Synthetic Control

Achieving control over the relative stereochemistry of substituents on the dihydronaphthalene ring is a critical aspect of synthesizing complex target molecules. For this compound, this involves controlling the spatial orientation of the bromine atom and a hydrogen or other substituent at the C1 and C2 positions, leading to either cis or trans diastereomers. While specific studies on the diastereoselective synthesis of this compound are not extensively detailed in the provided literature, principles from related transformations can be applied.

The electrophilic addition of bromine to the double bond of a 1,2-dihydronaphthalene precursor is a common method for introducing the bromo functionality. The stereochemical outcome of such a reaction is dictated by the mechanism of bromine addition. Typically, the reaction proceeds through a cyclic bromonium ion intermediate. Subsequent nucleophilic attack, either by the bromide ion or a solvent molecule, occurs from the face opposite to the bromonium ion, resulting in anti-addition and the formation of a trans diastereomer.

For instance, the bromination of (E)-stilbene, a molecule with a carbon-carbon double bond, is a classic example where stereocontrol is achieved. While not a dihydronaphthalene, the principles of electrophilic addition are analogous.

Table 1: Factors Influencing Diastereoselectivity in Bromination Reactions

| Factor | Influence on Stereoselectivity | Example from Related Systems |

| Substrate Conformation | The steric hindrance of the substrate can direct the approach of the electrophile and nucleophile, favoring the formation of one diastereomer over another. | In cyclic systems, the incoming electrophile often attacks from the less hindered face. |

| Solvent | The polarity and coordinating ability of the solvent can influence the stability of the bromonium ion and the nature of the nucleophilic attack. | Protic solvents may participate in the reaction, leading to the formation of bromohydrins with specific stereochemistry. |

| Brominating Agent | The choice of brominating agent (e.g., Br₂, NBS) can affect the reaction mechanism and, consequently, the diastereomeric ratio of the products. | N-Bromosuccinimide (NBS) in the presence of a nucleophile can lead to stereospecific additions. |

| Neighboring Group Participation | Functional groups adjacent to the double bond can participate in the reaction, influencing the stereochemical outcome. | Hydroxyl or carboxyl groups can direct the stereochemistry of the addition. |

While direct experimental data on the diastereoselective synthesis of this compound is scarce in the provided search results, the general principles of stereocontrolled electrophilic additions to alkenes provide a strong foundation for predicting and controlling the formation of specific diastereomers.

Chemoenzymatic Transformations (e.g., Biocatalytic Reduction)

Chemoenzymatic approaches combine the selectivity of enzymes with the practicality of chemical synthesis to create efficient and environmentally benign processes. Enzymes, such as oxidoreductases and lipases, can catalyze reactions with high regio- and enantioselectivity under mild conditions.

Biocatalytic Reduction of Precursors:

One potential chemoenzymatic route to chiral this compound involves the biocatalytic reduction of a precursor ketone, such as a brominated tetralone. A wide variety of synthetically useful reductases can be expressed in microorganisms like Escherichia coli and used for whole-cell bioreductions nih.gov. These enzymes can reduce ketones to chiral alcohols with high enantiomeric excess. While the provided literature does not specifically mention the reduction of a brominated tetralone to a precursor for this compound, the bioreduction of aromatic ketones is a well-established method nih.govyoutube.com.

For example, alcohol dehydrogenases (ADHs) are known to catalyze the stereoselective reduction of a broad range of ketones. The general transformation is as follows:

Brominated Tetralone → (Biocatalytic Reduction with ADH) → Chiral Bromo-tetralol

Lipase-Catalyzed Resolutions:

Lipases are another class of enzymes that are widely used in organic synthesis, particularly for the kinetic resolution of racemic mixtures. A racemic mixture of a precursor to this compound, such as a brominated alcohol, could be resolved using a lipase-catalyzed acylation or deacylation. This would provide access to one enantiomer of the precursor with high optical purity.

Table 2: Potential Chemoenzymatic Steps in the Synthesis of this compound Derivatives

| Enzymatic Step | Enzyme Class | Substrate Type | Potential Product |

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | Brominated tetralone | Chiral bromo-tetralol |

| Kinetic Resolution | Lipase | Racemic bromo-tetralol | Enantioenriched bromo-tetralol and its acylated form |

| Deracemization | Oxidoreductase/Chemical Oxidant | Racemic bromo-sulfoxide precursor | Enantiopure bromo-sulfoxide precursor |

While direct applications of these enzymatic methods to this compound are not explicitly documented in the provided search results, the versatility and selectivity of these biocatalysts suggest their high potential in the development of efficient and stereoselective synthetic routes to this compound and its derivatives nih.gov.

Atom-Economy and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Atom economy, a concept developed by Barry Trost, is a key metric for evaluating the efficiency of a chemical reaction. It measures the proportion of reactant atoms that are incorporated into the desired product.

Calculating Atom Economy:

The percent atom economy is calculated using the following formula:

Reactions with high atom economy are inherently more sustainable as they generate less waste. Addition reactions, for example, can have a theoretical atom economy of 100% as all reactant atoms are incorporated into the product savemyexams.com. In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts.

Application to the Synthesis of this compound:

A common route to this compound is likely to involve the bromination of 1,2-dihydronaphthalene. Let's consider the atom economy of this reaction using bromine (Br₂) as the brominating agent in an addition reaction scenario.

Reaction: C₁₀H₁₀ + Br₂ → C₁₀H₉Br + HBr (This represents a substitution, which is less atom-economical. An addition would be C₁₀H₁₀ + Br₂ → C₁₀H₁₀Br₂)

Let's assume an addition reaction for a more favorable atom economy scenario, although substitution is also possible. For an electrophilic substitution reaction:

Desired Product: this compound (C₁₀H₉Br) - MW ≈ 209.08 g/mol

Reactants: 1,2-Dihydronaphthalene (C₁₀H₁₀) - MW ≈ 130.19 g/mol ; Bromine (Br₂) - MW ≈ 159.81 g/mol

Byproduct: Hydrogen Bromide (HBr) - MW ≈ 80.91 g/mol

Atom Economy Calculation (Substitution):

% Atom Economy = (209.08 / (130.19 + 159.81)) x 100 = (209.08 / 290.00) x 100 ≈ 72.1%

Table 3: Comparison of Atom Economy for Different Bromination Strategies

| Reaction Type | Reactants | Desired Product | Byproducts | % Atom Economy |

| Substitution | 1,2-Dihydronaphthalene, Br₂ | This compound | HBr | ~72.1% |

| Addition | 1,2-Dihydronaphthalene, Br₂ | 1,2-Dibromo-1,2,3,4-tetrahydronaphthalene | None | 100% |

Sustainable Protocols:

Sustainable synthetic protocols aim to minimize environmental impact by using less hazardous reagents, reducing energy consumption, and employing renewable feedstocks. For the synthesis of this compound, this could involve:

Greener Brominating Agents: Using alternatives to elemental bromine, such as N-bromosuccinimide (NBS) or hydrobromic acid in the presence of an oxidant like hydrogen peroxide.

Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce the amount of reagents required.

Solvent-Free or Green Solvents: Conducting reactions under solvent-free conditions or using environmentally benign solvents like water or ionic liquids dntb.gov.ua.

Photochemical Methods: Utilizing light to promote reactions, which can often be conducted under milder conditions nih.gov.

The development of such protocols is crucial for the environmentally responsible production of this compound and other fine chemicals.

Elucidation of Reaction Mechanisms and Pathways Involving 2 Bromo 1,2 Dihydronaphthalene

Mechanistic Investigations of Electrophilic Addition Reactions to Dihydronaphthalenes

Electrophilic addition to the double bond of dihydronaphthalenes, such as the precursor to 2-bromo-1,2-dihydronaphthalene, is a key reaction class. The mechanism of this process, particularly with bromine, involves the formation of a characteristic intermediate that dictates the stereochemical and regiochemical outcome of the reaction.

The addition of bromine (Br₂) to an alkene, such as a dihydronaphthalene, proceeds through a multi-step mechanism. The initial step involves the interaction of the electron-rich π bond of the alkene with the bromine molecule. This induces a polarization in the Br-Br bond, leading to the formation of a cyclic bromonium ion intermediate. masterorganicchemistry.comyoutube.com In this three-membered ring, the positive charge is shared between the two carbon atoms and the bromine atom. youtube.com

This cyclic bromonium ion is a key intermediate that explains many of the stereochemical observations in electrophilic halogenation. masterorganicchemistry.com The formation of this ion prevents the existence of a free carbocation, thus inhibiting potential carbocation rearrangements. The subsequent step of the mechanism involves the attack of a nucleophile. In the case of bromination in a non-nucleophilic solvent, the bromide ion (Br⁻), generated in the initial step, acts as the nucleophile. masterorganicchemistry.com

The reactivity of the bromonium ion is characterized by its susceptibility to nucleophilic attack. The carbon atoms in the three-membered ring are electrophilic, and a nucleophile will attack one of these carbons, leading to the opening of the ring.

| Step | Description | Key Intermediate/Species |

| 1 | The π bond of the dihydronaphthalene attacks a bromine molecule. | π-complex |

| 2 | Formation of a cyclic bromonium ion and a bromide ion. | Bromonium ion, Bromide ion |

| 3 | Nucleophilic attack by the bromide ion on one of the carbons of the bromonium ion. | Transition state leading to product |

Electrophilic additions to unsymmetrical alkenes often exhibit regioselectivity, meaning one constitutional isomer is formed preferentially over another. masterorganicchemistry.com This is famously described by Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide attaches to the carbon with more alkyl substituents. libretexts.orgpressbooks.pub This is due to the formation of the more stable carbocation intermediate. While the bromination of a symmetrical dihydronaphthalene would not have regiochemical implications, addition to an unsymmetrical derivative would follow this principle, with the nucleophile attacking the more substituted carbon of the bromonium ion, as this carbon bears a greater partial positive charge. masterorganicchemistry.commasterorganicchemistry.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. The bromination of alkenes is a classic example of a stereoselective reaction, specifically an anti-addition. masterorganicchemistry.com The nucleophile (bromide ion) attacks the carbon of the bromonium ion from the side opposite to the bromine bridge. masterorganicchemistry.comyoutube.com This backside attack is sterically favored and results in the two bromine atoms being added to opposite faces of the original double bond. masterorganicchemistry.comyoutube.com This leads to the formation of a trans or anti product. The planarity of the initial alkene means that attack can occur from either face with equal probability, potentially leading to a racemic mixture of enantiomers. libretexts.orgyoutube.com

| Concept | Description in Electrophilic Bromination | Outcome for Dihydronaphthalene |

| Regioselectivity | In unsymmetrical systems, the nucleophile attacks the more substituted carbon of the bromonium ion. | Governed by the stability of the partial positive charge on the carbons of the bromonium ion. |

| Stereoselectivity | The reaction proceeds via anti-addition. | Formation of the trans-dibromide product. |

Radical Reaction Pathways in the Presence of Bromine

Under certain conditions, such as in the presence of UV light or radical initiators, the reaction of bromine with hydrocarbons can proceed through a free-radical chain mechanism rather than an electrophilic addition. libretexts.orgbyjus.com For a molecule like dihydronaphthalene, this opens up alternative reaction pathways, particularly involving the allylic positions.

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a free radical abstracts a hydrogen atom from a molecule, generating a new radical. wikipedia.orgmdpi.com In the context of dihydronaphthalene and bromine, a bromine radical (Br•), formed by the homolytic cleavage of Br₂, can abstract a hydrogen atom. byjus.comtransformationtutoring.com

The selectivity of this HAT process is dictated by the bond dissociation energies (BDEs) of the C-H bonds in the substrate. Allylic C-H bonds, such as those in dihydronaphthalene adjacent to the double bond, are significantly weaker than typical alkyl C-H bonds. This is because the resulting allylic radical is stabilized by resonance. libretexts.org Therefore, in the presence of a radical initiator, bromination is highly likely to occur at the allylic position through a HAT mechanism. libretexts.org The bromine radical acts as the hydrogen atom abstractor. researchgate.net

The radical chain reaction consists of three main stages:

Initiation: Homolytic cleavage of Br₂ to form two bromine radicals (Br•). byjus.comtransformationtutoring.com

Propagation: A bromine radical abstracts an allylic hydrogen from dihydronaphthalene to form HBr and a resonance-stabilized dihydronaphthyl radical. This radical then reacts with another molecule of Br₂ to form this compound and a new bromine radical, which continues the chain. libretexts.orgtransformationtutoring.com

Termination: Two radicals combine to form a stable, non-radical product. byjus.comtransformationtutoring.com

Once a radical is formed on the dihydronaphthalene skeleton, it can potentially undergo further reactions besides abstracting a bromine atom. While less common for this specific substrate under standard bromination conditions, radical intermediates can, in principle, participate in intramolecular cyclization if a suitable unsaturated group is present elsewhere in the molecule. nih.gov Radical rearrangements are also a possibility, although the resonance-stabilized allylic radical of dihydronaphthalene is relatively stable, making rearrangement less likely than for other types of radicals.

Nucleophilic Substitution and Elimination Reactions of this compound

As an alkyl halide, this compound can undergo both nucleophilic substitution and elimination reactions. libretexts.org The outcome of the reaction (substitution vs. elimination) is influenced by factors such as the strength of the nucleophile/base, the solvent, and the reaction temperature.

Nucleophilic Substitution: In a nucleophilic substitution reaction, a nucleophile replaces the bromine atom. The mechanism can be either SN1 or SN2. chemguide.co.uk Given that the bromine is at a secondary, allylic position, both mechanisms are possible. An SN2 reaction would involve a backside attack by the nucleophile, leading to an inversion of stereochemistry. chemguide.co.uk An SN1 reaction would proceed through a resonance-stabilized allylic carbocation, which would lead to a mixture of products due to the delocalized positive charge. youtube.com

Elimination Reactions: In an elimination reaction, a base removes a hydrogen atom from a carbon adjacent to the carbon bearing the bromine, and the bromine atom is expelled, leading to the formation of a new double bond. libretexts.orgyoutube.com This is a dehydrohalogenation reaction. The most common mechanism for this is the E2 (bimolecular elimination) pathway, which is favored by strong bases. askthenerd.comyoutube.com The E2 reaction has specific stereochemical requirements, proceeding most readily when the hydrogen to be removed and the bromine leaving group are in an anti-periplanar conformation. askthenerd.com Depending on which adjacent proton is removed, different alkene products can be formed, such as naphthalene (B1677914) or other dihydronaphthalene isomers. chemguide.co.uk

The competition between substitution and elimination is a key aspect of the chemistry of this compound. Strong, sterically hindered bases tend to favor elimination, while good nucleophiles that are weak bases favor substitution. masterorganicchemistry.com

| Reaction Type | Mechanism | Key Features | Potential Products |

| Nucleophilic Substitution | SN1 / SN2 | Replacement of the bromo group by a nucleophile. | Alcohols, ethers, amines, etc., at the C2 position. |

| Elimination | E2 | Removal of HBr to form a double bond. | Naphthalene, other dihydronaphthalene isomers. |

Pericyclic Reactions Involving this compound

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. The conjugated π-system within the 1,2-dihydronaphthalene (B1214177) structure makes it a potential participant in such reactions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (typically an alkene or alkyne) to form a six-membered ring. wikipedia.org The 1,2-dihydronaphthalene skeleton contains a conjugated diene moiety, making it theoretically capable of participating as the diene component in a Diels-Alder reaction.

For the reaction to occur, the diene must adopt an s-cis conformation. The diene within this compound is locked in a conformation that is amenable to cycloaddition. When reacting with a dienophile, the four π-electrons of the dihydronaphthalene system would interact with the two π-electrons of the dienophile. This concerted process involves the formation of two new sigma bonds and a new pi bond, resulting in a polycyclic bridged product. wikipedia.org The presence of the bromine substituent could influence the electronic properties and thus the reactivity of the diene system.

The absorption of ultraviolet light can promote this compound to an electronically excited state, opening pathways to various photochemical rearrangements and additions. Studies on the closely related 1,2-dihydronaphthalene oxide have revealed complex photochemical behavior involving both singlet and triplet excited states. nih.govamanote.com

Upon singlet excitation (e.g., with 254 nm light), the molecule can undergo competing processes. One pathway involves intersystem crossing (ISC) to a triplet state, which can lead to the dissociation of the C-O bond (in the oxide analogue) to form a triplet carbene and an aldehyde. Subsequent hydrogen abstraction and decarbonylation can lead to rearranged products like indan. nih.gov Alternatively, the excited singlet state can undergo rearrangements, such as 1,2-hydrogen or 1,2-alkyl shifts, to form products like 2-tetralone and 1-indancarbaldehyde. nih.gov The presence of a heavy atom like bromine in this compound would be expected to enhance the rate of intersystem crossing, potentially favoring pathways that proceed through the triplet state.

Metal-Catalyzed Mechanistic Cycles

Cobalt complexes are effective catalysts for a variety of organic transformations, including those that proceed through radical intermediates. A notable example is the synthesis of the 1,2-dihydronaphthalene scaffold itself, which can be achieved via a cobalt-catalyzed reaction involving carbene radical intermediates.

This synthetic protocol utilizes N-tosylhydrazones as stable carbene precursors. In the presence of a low-spin cobalt(II) porphyrin complex, the N-tosylhydrazone is converted to a diazo compound, which then reacts with the cobalt(II) catalyst. This reaction leads to the extrusion of dinitrogen and the formation of a key cobalt(III)-carbene radical intermediate. This species is best described as a one-electron reduced Fischer-type carbene, possessing significant spin density on the carbene carbon atom.

The radical nature of this intermediate directs the subsequent reaction pathway. In the synthesis of 1,2-dihydronaphthalenes, the cobalt(III)-carbene radical undergoes an intramolecular hydrogen atom transfer (HAT) from an allylic C(sp³)–H bond. This HAT step forms a new radical intermediate, which then undergoes radical rebound or ring closure to furnish the final 1,2-dihydronaphthalene product and regenerate the cobalt(II) catalyst, thus completing the catalytic cycle.

| Step | Description | Intermediate Species |

| 1 | Reaction of diazo precursor with Co(II) catalyst | Cobalt(III)-diazo adduct |

| 2 | Dinitrogen loss | Cobalt(III)-carbene radical |

| 3 | Intramolecular Hydrogen Atom Transfer (HAT) | Alkyl radical intermediate |

| 4 | Radical rebound / Ring closure | 1,2-Dihydronaphthalene product |

This table outlines the key mechanistic steps in the cobalt-catalyzed synthesis of the 1,2-dihydronaphthalene ring system via a carbene radical intermediate.

Palladium-Mediated Coupling and Carbopalladation Pathways

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While specific studies focusing exclusively on this compound are not extensively detailed in the available literature, the reactivity of this compound can be inferred from the well-established behavior of similar vinyl and aryl bromides in various palladium-mediated transformations. The presence of both a vinyl bromide and a di-substituted olefin within the this compound structure offers multiple avenues for palladium catalysis.

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, initiates with the oxidative addition of an organic halide to a palladium(0) complex. In the case of this compound, this would involve the insertion of the palladium catalyst into the C-Br bond to form a vinylpalladium(II) intermediate. This intermediate is a pivotal species that can subsequently undergo a variety of reactions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the vinylpalladium(II) intermediate with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. This pathway would lead to the formation of a new carbon-carbon bond at the 2-position of the dihydronaphthalene ring, introducing a variety of substituents.

Heck Reaction: In a Heck-type reaction, the vinylpalladium(II) intermediate could react with an alkene. This would involve migratory insertion of the alkene into the palladium-carbon bond, followed by β-hydride elimination to yield a new, more substituted alkene and regenerate the palladium(0) catalyst.

Carbopalladation Pathways: Intramolecular carbopalladation could also be envisaged, particularly in derivatives of this compound appropriately substituted with an internal olefin. Following the initial oxidative addition, the newly formed vinylpalladium(II) species could undergo an intramolecular insertion into a tethered double bond, leading to the formation of a new ring system. The regioselectivity of this cyclization would be governed by factors such as ring size and the nature of the substituents.

The table below summarizes potential palladium-mediated coupling reactions involving this compound and the expected types of products.

| Reaction Type | Coupling Partner | General Product Structure |

| Suzuki-Miyaura | R-B(OH)₂ | 2-substituted-1,2-dihydronaphthalene |

| Stille | R-Sn(Alkyl)₃ | 2-substituted-1,2-dihydronaphthalene |

| Heck | Alkene | 2-alkenyl-1,2-dihydronaphthalene derivative |

| Sonogashira | Terminal alkyne | 2-alkynyl-1,2-dihydronaphthalene |

| Buchwald-Hartwig | Amine | 2-amino-1,2-dihydronaphthalene |

Lewis Acid Catalysis in Cyclization and Rearrangement

The interaction of this compound with Lewis acids can be expected to induce a range of cyclization and rearrangement reactions, driven by the formation of carbocationic intermediates. Although specific literature detailing these pathways for this compound is scarce, the general principles of Lewis acid catalysis on allylic and benzylic systems provide a framework for predicting its reactivity.

A primary mode of activation would involve the coordination of a Lewis acid to the bromine atom, enhancing its leaving group ability and promoting the formation of a vinyl cation. However, a more likely scenario involves the Lewis acid interacting with the π-system of the double bond or the aromatic ring, which can lead to intramolecular cyclization or skeletal rearrangements, especially if the molecule is suitably functionalized.

Intramolecular Friedel-Crafts Type Reactions: If this compound were functionalized with a tethered acyl or alkyl group, Lewis acid catalysis could facilitate an intramolecular Friedel-Crafts reaction. For instance, an acyl group attached to the molecule could be activated by a Lewis acid (e.g., AlCl₃), leading to the formation of an acylium ion, which could then attack the aromatic ring to form a new cyclic ketone. The regioselectivity of such a cyclization would be influenced by the directing effects of the substituents on the aromatic ring.

Carbocation Rearrangements: The allylic nature of the C1 and C2 positions, as well as the benzylic nature of C1, suggests that under Lewis acidic conditions, carbocation formation could trigger rearrangements. For example, protonation of the double bond by a Brønsted acid (often present in conjunction with Lewis acids) could generate a secondary carbocation at C1. This carbocation could then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, leading to a rearranged product upon loss of a proton or capture by a nucleophile. The presence of the bromine atom would likely influence the stability and reactivity of any nearby carbocationic centers through inductive effects.

Plausible Lewis acid-catalyzed transformations are outlined below:

| Reaction Type | Triggering Event | Potential Intermediate | Potential Product Type |

| Intramolecular Alkylation | Lewis acid activation of a tethered alkyl halide | Aromatic ring attacks a carbocation | Fused or spirocyclic system |

| Skeletal Rearrangement | Protonation of the double bond | Secondary carbocation | Isomeric dihydronaphthalene derivative |

| Cyclization via Halogen Abstraction | Strong Lewis acid interaction with bromine | Vinyl cation | Unlikely without a participating nucleophile |

Ring Contraction and Expansion Rearrangements (e.g., Thallium Trinitrate Mediated)

The reaction of 1,2-dihydronaphthalenes with thallium trinitrate (TTN) is a well-documented method for achieving oxidative rearrangement, most notably ring contraction to form indan derivatives. The presence and nature of substituents on the aromatic ring have a significant impact on the outcome of this reaction.

In the case of 1,2-dihydronaphthalenes bearing electron-withdrawing groups, such as a bromine atom, the reaction with thallium trinitrate in methanol can lead to a mixture of products. The primary products observed are typically the ring-contracted indans, along with glycolic derivatives and the corresponding naphthalene. wikipedia.orglibretexts.org

The mechanism of the thallium trinitrate-mediated ring contraction is proposed to proceed through an initial oxythallation of the double bond to form an organothallium intermediate. This is followed by the rearrangement step, where the C-C bond of the dihydronaphthalene ring migrates, leading to the contracted indan skeleton. The final step involves the displacement of the thallium species.

For a bromo-substituted 1,2-dihydronaphthalene, the electron-withdrawing nature of the bromine atom disfavors the rearrangement pathway. wikipedia.orglibretexts.org This leads to lower yields of the desired indan product and the formation of significant amounts of side products. The decreased nucleophilicity of the aromatic ring, due to the inductive effect of the bromine, likely hinders the migration step of the ring contraction.

The table below summarizes the typical product distribution for the reaction of a bromo-substituted 1,2-dihydronaphthalene with thallium trinitrate in methanol.

| Product Type | General Structure | Formation Pathway | Influence of Bromine |

| Ring-Contraction Product (Indan) | 1-formyl-indan derivative (as dimethyl acetal) | Oxythallation followed by aryl migration | Yield is reduced |

| Glycolic Derivatives | 1,2-dimethoxy-1,2,3,4-tetrahydronaphthalene | Addition of methanol across the double bond | Formation is more competitive |

| Aromatization Product (Naphthalene) | Bromo-naphthalene | Oxidation of the dihydronaphthalene | A significant side product |

While ring contraction is a prominent rearrangement for 1,2-dihydronaphthalenes, ring expansion reactions are less commonly observed under these specific conditions. Ring expansions typically require the formation of a carbocation adjacent to a strained ring system that can be relieved through expansion, a scenario not directly applicable to the thallium trinitrate-mediated oxidation of this compound.

Chemical Transformations and Derivatization Strategies of 2 Bromo 1,2 Dihydronaphthalene

Arylation and Alkylation Reactions

The carbon-bromine bond at the C2 position is a prime site for the formation of new carbon-carbon bonds through various arylation and alkylation methodologies.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and 2-bromo-1,2-dihydronaphthalene can serve as a substrate in several of these transformations.

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. While this compound itself contains an alkene, its primary role in this context is typically as the unsaturated halide. It can react with various alkenes to introduce a vinyl group at the C2 position. Studies on the Heck reaction of aryl halides with 1,2-dihydronaphthalene (B1214177) have shown that arylation can occur, leading to the formation of aryl-substituted dihydronaphthalenes. researchgate.net These reactions often proceed through a sequence of oxidative addition, migratory insertion, and elimination steps. d-nb.info

Suzuki Reaction : The Suzuki reaction, a versatile method for creating carbon-carbon bonds, couples an organoboron species with an organohalide using a palladium catalyst. wikipedia.orglibretexts.org this compound can be coupled with various aryl or vinyl boronic acids or their esters to yield 2-aryl- or 2-vinyl-1,2-dihydronaphthalene derivatives. The general mechanism involves oxidative addition of the bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to give the final product. libretexts.orgorganic-chemistry.orgharvard.edu This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.orgnih.gov

Stille Reaction : The Stille reaction couples an organohalide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orgorganic-chemistry.org This method can be applied to this compound to introduce a wide variety of organic groups (alkyl, vinyl, aryl) at the C2 position. The reaction mechanism is similar to other cross-coupling reactions, proceeding via oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, though their toxicity is a notable drawback. wikipedia.orgorganic-chemistry.org

| Reaction | Coupling Partner | Typical Catalyst | Key Features |

|---|---|---|---|

| Heck Reaction | Alkenes | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Forms C(sp²)-C(sp²) bonds by vinylation. |

| Suzuki Reaction | Aryl/Vinyl Boronic Acids | Pd(PPh₃)₄, PdCl₂(dppf) | Mild conditions, low toxicity of boron reagents. organic-chemistry.orgnih.gov |

| Stille Reaction | Organostannanes (R-SnBu₃) | Pd(PPh₃)₄ | Wide substrate scope, stable reagents, but toxic. wikipedia.orgorganic-chemistry.org |

The allylic nature of the bromine atom in this compound makes it susceptible to nucleophilic substitution. This allows for the direct introduction of carbon-based functional groups. The reaction typically proceeds via an S\N2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to inversion of stereochemistry if the carbon is chiral. chemguide.co.uk

Strong carbon nucleophiles, such as organocuprates (Gilman reagents) or stabilized carbanions like those derived from malonic esters, can effectively displace the bromide to form a new carbon-carbon bond. This approach provides a direct and straightforward method for alkylation and the introduction of functionalized side chains at the C2 position.

Functionalization of the Olefinic Moiety

The double bond within the dihydronaphthalene ring system offers a second site for chemical modification, enabling a range of addition and functionalization reactions.

The olefinic bond can be readily oxidized to introduce oxygen-containing functional groups.

Epoxidation : The double bond of 1,2-dihydronaphthalene and its derivatives can be converted into an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction creates a three-membered oxirane ring across the former double bond. The resulting epoxide is a valuable intermediate that can undergo ring-opening reactions with various nucleophiles. nih.govacs.org Chiral catalysts can be employed to achieve enantioselective epoxidation. sci-hub.ru

Dihydroxylation : The alkene can be converted into a vicinal diol (a glycol) through dihydroxylation. This can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). These reagents typically result in syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. libretexts.org The alternative, anti-dihydroxylation, can be accomplished via the acid-catalyzed ring-opening of an epoxide intermediate. libretexts.org Dioxygenase enzymes have also been used to catalyze the cis-dihydroxylation of dihydronaphthalenes. electronicsandbooks.com

| Reaction | Typical Reagents | Product | Stereochemistry |

|---|---|---|---|

| Epoxidation | m-CPBA | Epoxide | Syn-addition of oxygen |

| Syn-Dihydroxylation | OsO₄, NMO; or cold, alkaline KMnO₄ | cis-Diol | Both -OH groups on the same face. libretexts.org |

| Anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | trans-Diol | -OH groups on opposite faces. libretexts.org |

Bromoarylation : This transformation involves the simultaneous addition of a bromine atom and an aryl group across the double bond. Recent methodologies, such as photocatalyzed Meerwein-type bromoarylation, utilize stable aryl precursors to generate aryl radicals that add to the alkene. d-nb.inforesearchgate.net A subsequent bromine atom transfer completes the process, yielding a bromo-aryl substituted tetralin structure.

Halolactonization : Halolactonization is an intramolecular cyclization reaction. For this to occur with a derivative of this compound, a carboxylic acid group must be present in a suitable position on the molecule. The reaction is typically initiated by an electrophilic halogen (like I₂ or Br₂) which activates the double bond, allowing the tethered carboxylic acid to attack intramolecularly, forming a lactone (a cyclic ester) with a halogen incorporated into the newly formed ring system.

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across the double bond.

Hydroboration-Oxidation : This two-step process achieves the anti-Markovnikov addition of water across the double bond. First, a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF) adds across the alkene. The subsequent oxidation step, typically using hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group. This results in the formation of an alcohol.

Hydration : Direct acid-catalyzed hydration involves the addition of water across the double bond in the presence of a strong acid catalyst. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.

Hydrohalogenation : The addition of hydrogen halides (e.g., HBr, HCl) across the double bond proceeds via an electrophilic addition mechanism. This reaction also typically follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogens, and the halide adds to the more substituted carbon, forming a di-halogenated tetralin derivative.

Transformations of the Aromatic Ring System

The aromatic ring of this compound and its derivatives is amenable to a variety of chemical transformations. These modifications can be broadly categorized into electrophilic aromatic substitution, which introduces new functional groups, and the modification of substituents already present on the ring.

Electrophilic Aromatic Substitution on Substituted Systems

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic compounds. wikipedia.org In the context of a substituted this compound system, the regiochemical outcome of such reactions is dictated by the electronic properties of the substituents already present on the aromatic ring. wikipedia.orgresearchgate.net The bromine atom on the adjacent partially saturated ring has a negligible electronic influence on the aromatic system. Therefore, the directing effects of the substituents on the benzene (B151609) ring are the primary determinants of the position of substitution.

Substituents are generally classified as either activating or deactivating groups, which also direct the incoming electrophile to specific positions (ortho, meta, or para). wikipedia.org

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They typically direct incoming electrophiles to the ortho and para positions. Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups.

Deactivating Groups: These groups withdraw electron density from the aromatic ring, reducing its reactivity. Most deactivating groups direct incoming electrophiles to the meta position. Examples include nitro (-NO₂), cyano (-CN), and carbonyl groups (e.g., -COR). Halogens (e.g., -Cl, -Br) are an exception; they are deactivating but direct ortho and para. nih.gov

The interplay of these directing effects is crucial in predicting the outcome of an electrophilic aromatic substitution reaction on a polysubstituted dihydronaphthalene ring. For instance, in a dihydronaphthalene derivative with a strong activating group, substitution will be preferentially directed to the positions activated by that group.

Interactive Table: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Directing Effect |

|---|---|---|

| -OH, -NH₂ | Strongly Activating | Ortho, Para |

| -OR (Alkoxy) | Strongly Activating | Ortho, Para |

| -R (Alkyl) | Weakly Activating | Ortho, Para |

| -F, -Cl, -Br, -I | Weakly Deactivating | Ortho, Para |

| -CHO, -COR (Aldehyde, Ketone) | Moderately Deactivating | Meta |

| -COOR (Ester) | Moderately Deactivating | Meta |

| -SO₃H (Sulfonic Acid) | Strongly Deactivating | Meta |

| -CN (Cyano) | Strongly Deactivating | Meta |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

Modification of Existing Substituents

Beyond the introduction of new functional groups, the existing substituents on the dihydronaphthalene core can be chemically modified. This strategy is valuable for the late-stage functionalization of complex molecules and for creating analogues with altered properties.

One common modification involves the transformation of phenolic hydroxyl groups. For example, dihydronaphthalene analogues bearing a hydroxyl group have been converted into water-soluble phosphate (B84403) prodrugs. rsc.org This transformation is crucial for improving the pharmacokinetic properties of potential therapeutic agents. rsc.org Another example is the protection and deprotection of functional groups during a synthetic sequence. Silyl enol ethers, for instance, can be readily deprotected using acidic conditions to yield the corresponding ketone. acs.org

Further modifications can include the reduction of carbonyl groups to alcohols, the oxidation of alkyl chains, or the conversion of esters to amides. These transformations rely on standard organic chemistry methodologies and allow for the fine-tuning of the molecule's structure and function. For example, the saponification of an acetate (B1210297) ester to an alcohol has been demonstrated in the synthesis of dihydronaphthalene derivatives. nih.gov

Synthesis of Polycyclic and Fused-Ring Systems Incorporating Dihydronaphthalene Moieties

The dihydronaphthalene scaffold serves as a versatile building block for the construction of more complex polycyclic and fused-ring systems. thieme.desigmaaldrich.com These larger structures are of interest in materials science and medicinal chemistry. Various synthetic strategies have been developed to incorporate the dihydronaphthalene moiety into these extended frameworks.

One prominent method is the use of palladium-catalyzed cross-coupling reactions. For instance, an intramolecular Mizoroki-Heck reaction has been employed as a key step in the asymmetric synthesis of (+)-linoxepin, a natural product featuring a complex fused-ring system built upon a dihydronaphthalene core. nih.gov This reaction creates a new carbon-carbon bond to form an additional ring fused to the dihydronaphthalene structure. A related strategy involves a domino carbopalladation/Heck reaction sequence. nih.gov

Transition-metal-catalyzed C-H functionalization also represents a powerful tool for elaborating the dihydronaphthalene skeleton. nih.govresearchgate.net Rhodium-catalyzed reactions of dihydronaphthalenes with vinyldiazoacetates can lead to either cyclopropanation or a combined C-H activation/Cope rearrangement, yielding polycyclic products with high stereoselectivity. nih.gov

Furthermore, cycloaddition reactions provide a direct route to fused systems. The diene portion of the dihydronaphthalene ring can participate in Diels-Alder reactions. For example, chiral tartaric acid has been used to catalyze an enantioselective [4+2] cycloaddition between isochromene acetals and vinylboronates to produce functionalized dihydronaphthalenes, which are valuable chiral building blocks for natural product synthesis. nih.gov Inverse-electron-demand Diels-Alder reactions have also been used to create fused-ring flavonoid systems from related intermediates. researchgate.netrsc.org These methods highlight the utility of the dihydronaphthalene core in constructing intricate molecular architectures.

Interactive Table: Strategies for Synthesizing Fused-Ring Systems from Dihydronaphthalenes

| Reaction Type | Description | Resulting Structure | Key Reagents/Catalysts | | :--- | :--- | :--- | :--- | | Intramolecular Heck Reaction | Palladium-catalyzed cyclization of a dihydronaphthalene bearing a tethered halide and an alkene. | Fused carbocyclic or heterocyclic ring. | Palladium catalysts (e.g., Pd₂(dba)₃). nih.gov | | C-H Activation/Cope Rearrangement | Rhodium-catalyzed reaction with a vinylcarbenoid, leading to the formation of two new stereocenters. | Complex polycyclic system with high diastereoselectivity. | Rhodium catalysts (e.g., Rh₂(S-DOSP)₄). acs.org | | Diels-Alder Cycloaddition | [4+2] cycloaddition using the diene of the dihydronaphthalene ring system. | Fused six-membered ring. | Lewis or Brønsted acid catalysts. nih.gov | | Cascade Cyclization | Lewis acid-catalyzed cyclization of precursors to form the dihydronaphthalene ring with additional fused structures. | Polysubstituted polycyclic compounds. nih.gov |Computational and Theoretical Investigations of 2 Bromo 1,2 Dihydronaphthalene

Quantum Mechanical Studies of Molecular Structure and Reactivity

Quantum mechanical calculations are fundamental to predicting the behavior of molecules at the atomic level. While comprehensive studies specifically targeting 2-bromo-1,2-dihydronaphthalene are not extensively documented in publicly accessible literature, the principles of widely-used theoretical methods can be described in the context of this molecule.

Density Functional Theory (DFT) is a computational method that determines the electronic structure of atoms, molecules, and solids. It is a popular choice for calculating the properties of molecular systems due to its balance of accuracy and computational cost. For this compound, DFT calculations would be instrumental in determining its ground-state geometry, vibrational frequencies, and the energies of its molecular orbitals (HOMO and LUMO). Such calculations could also be employed to map out the potential energy surface of its reactions, identifying the structures and energies of transition states involved in processes like dehydrobromination or substitution reactions.

In a general sense, DFT studies on similar bromo-organic compounds have been used to investigate their optimized structures, Mulliken charges, and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, DFT calculations have been successfully applied to scrutinize the structure of compounds like 5-Bromo-2-Hydroxybenzaldehyde, providing insights into its stability and reactivity.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of electronic structure and reaction energies. For this compound, ab initio calculations could be used to precisely determine its molecular geometry, dipole moment, and the energies associated with different conformations. Furthermore, these methods are crucial for obtaining accurate reaction energies and activation barriers, which are essential for understanding the kinetics and thermodynamics of its chemical transformations. An ab initio study on the related compound, trans-1,2-dihydroxy-1,2-dihydronaphthalene, has successfully refined its molecular geometry and determined the preferred conformation.

Mechanistic Modeling and Transition State Analysis

Understanding the step-by-step process of a chemical reaction is a central goal of theoretical chemistry. Mechanistic modeling and transition state analysis provide a framework for elucidating these pathways.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable molecules (local minima), transition states (saddle points), and the reaction pathways that connect them. For this compound, computational exploration of the PES for a given reaction would reveal the lowest energy path from reactants to products, providing a detailed understanding of the reaction mechanism. This analysis would also allow for the prediction of reaction rates and the identification of potential side products.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule is crucial to its reactivity and biological activity. Conformational analysis and stereochemical prediction are therefore vital aspects of theoretical investigations.

The non-aromatic ring of 1,2-dihydronaphthalene (B1214177) and its derivatives is not planar and can adopt different conformations. For this compound, the bromine atom can occupy either a pseudo-axial or a pseudo-equatorial position. NMR studies on substituted dihydronaphthalenes have shown that the substitution of a bromine for a hydrogen in the non-aromatic ring leads to significant changes in the vicinal coupling constants, indicating a shift in the conformational equilibrium. tandfonline.com

In a study of a series of substituted dihydronaphthalenes, it was found that the substitution of bromine for hydrogen increases the total puckering amplitude of the non-aromatic ring. tandfonline.comtandfonline.com For a related 2-substituted 1,2-dihydronaphthalene, the axial conformation was found to be the predicted conformational minimum. tandfonline.com This suggests that the bulky bromine atom in this compound would likely favor the pseudo-axial position to minimize steric interactions. Theoretical calculations, such as DFT or ab initio methods, can be used to calculate the relative energies of these different conformations and predict the most stable arrangement. This information is critical for understanding the stereochemical outcome of reactions involving this compound.

| Parameter | Observation in Bromo-Substituted Dihydronaphthalenes | Reference |

| Conformational Effect | Substitution of bromine for hydrogen increases the total puckering amplitude of the non-aromatic ring. | tandfonline.comtandfonline.com |

| Predicted Minimum | For a 2-substituted dihydronaphthalene, the axial conformation corresponds to the predicted conformational minimum. | tandfonline.com |

Energy Minimization and Dynamics Simulations

Computational chemists would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to determine the most stable three-dimensional structure of this compound. This process, known as geometry optimization or energy minimization, involves calculating the potential energy of the molecule for various atomic arrangements until the lowest energy conformation is found. The resulting structure would provide key information on bond lengths, bond angles, and dihedral angles.

Molecular Dynamics (MD) simulations could then be used to explore the conformational landscape and dynamic behavior of the molecule over time. By simulating the motion of the atoms based on classical mechanics, researchers could investigate how the molecule vibrates, rotates, and interacts with its environment, providing insights into its flexibility and potential reaction pathways.

Due to the lack of specific studies on this compound, no precise energy minimization data or simulation trajectories can be presented.

Electronic Properties and Orbital Interactions

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For a molecule like this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of these orbitals. This would help in predicting how it might react in various chemical transformations. For instance, the locations of the HOMO and LUMO lobes would indicate the likely sites for nucleophilic and electrophilic attack, respectively.

While specific HOMO and LUMO energy values for this compound are not available, a hypothetical table based on typical values for similar aromatic compounds is presented below for illustrative purposes.

| Orbital | Hypothetical Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: These are hypothetical values and do not represent actual calculated data for this compound. |

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule is fundamental to its reactivity. Computational methods can generate molecular electrostatic potential (MEP) maps, which visualize the electrostatic potential on the electron density surface. These maps use a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the bromine atom, being electronegative, would be expected to draw electron density, creating a region of partial positive charge on the adjacent carbon atom. The aromatic ring would also exhibit distinct regions of electron density based on the interplay of the bromine substituent and the dihydronaphthalene structure.

Without specific calculations, a detailed charge distribution map cannot be provided.

Comparison of Theoretical Predictions with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, theoretical predictions of its properties would ideally be compared with experimental findings.

For example, calculated vibrational frequencies from a DFT calculation could be compared to an experimental infrared (IR) spectrum. Similarly, calculated nuclear magnetic resonance (NMR) chemical shifts could be benchmarked against an experimental NMR spectrum. The bond lengths and angles from the optimized geometry could be compared to data from X-ray crystallography if a crystal structure were available.

Currently, there is a lack of published experimental data for this compound, which prevents a direct comparison with theoretical predictions.

Future Research Directions and Unexplored Avenues

Development of Highly Sustainable and Green Synthetic Routes

The pursuit of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the development of sustainable and green routes to 2-Bromo-1,2-dihydronaphthalene, moving away from traditional methods that may involve hazardous reagents and generate significant waste.

Key areas of exploration include:

Biocatalysis: The enzymatic synthesis of dihydronaphthalene derivatives, such as the conversion of naphthalene (B1677914) to cis-1,2-dihydroxy-1,2-dihydronaphthalene by microorganisms like Pseudomonas putida, offers a green starting point. nih.gov Future work could focus on engineering enzymes or developing chemoenzymatic strategies to introduce the bromine atom at the C2 position of the dihydronaphthalene core.

Electrochemical Synthesis: Electrosynthesis is emerging as a powerful green tool in organic chemistry, often avoiding the need for chemical oxidants or reductants. aip.org The development of electrochemical methods for the bromination of 1,2-dihydronaphthalene (B1214177) could provide a highly efficient and sustainable route to the target compound. wikipedia.orgnih.gov Research into metal-free electrochemical difunctionalization of alkenes could also be adapted for this purpose. wikipedia.org

Visible-Light-Mediated Synthesis: The use of visible light as a renewable energy source for chemical transformations is a rapidly growing field. tandfonline.com Photocatalytic methods for the bromination of alkenes and aromatic systems could be investigated for the selective synthesis of this compound. tandfonline.com

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering for specific bromination. |

| Electrochemical Synthesis | Avoids stoichiometric reagents, precise control over reaction. | Optimization of electrode materials and reaction conditions. |